Gabexate

Vue d'ensemble

Description

Le gabexate est un inhibiteur synthétique de la sérine protéase principalement utilisé comme anticoagulant. Il est connu pour diminuer la production de cytokines inflammatoires et a été étudié pour son utilisation dans diverses affections médicales, notamment le cancer, les lésions d’ischémie-reperfusion et la pancréatite .

Applications De Recherche Scientifique

Gabexate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study serine protease inhibition.

Biology: Investigated for its role in modulating inflammatory pathways and cytokine production.

Medicine: Primarily used in the treatment of acute pancreatitis, disseminated intravascular coagulation, and as an anticoagulant during hemodialysis

Industry: Utilized in the pharmaceutical industry for the development of therapeutic agents targeting protease-related conditions

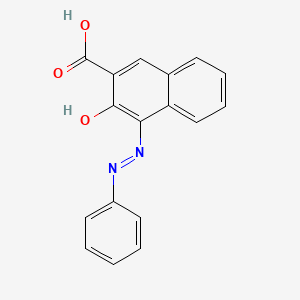

Mécanisme D'action

Le gabexate exerce ses effets en inhibant les sérine protéases telles que la kallicréine, la plasmine et la thrombine. Il se lie aux sites actifs de ces enzymes, empêchant la formation de fibrine et inhibant ainsi la formation de caillots sanguins. De plus, le this compound diminue la production de cytokines inflammatoires en atténuant l’activité des voies du facteur nucléaire kappa-B et de la kinase N-terminale c-Jun .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Gabexate plays a crucial role in biochemical reactions by inhibiting serine proteases such as kallikrein, plasmin, and thrombin . These enzymes are involved in the coagulation cascade, and their inhibition by this compound prevents the formation of fibrin, which is essential for blood clotting . Additionally, this compound interacts with nuclear factor kappa-B (NF-kappaB) and c-Jun N-terminal kinase (JNK) pathways, leading to a decrease in the production of inflammatory cytokines .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It inhibits the activation of NF-kappaB and activator protein-1 (AP-1) in human monocytes, leading to a reduction in tumor necrosis factor-alpha production . This inhibition results in decreased inflammation and apoptosis in cancer cells . This compound also reduces the activities of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of serine proteases such as kallikrein, plasmin, and thrombin . This binding prevents the hydrolytic activity of these enzymes, thereby inhibiting the coagulation cascade . This compound also prevents the proteolytic destruction of IkappaB, which deactivates NF-kappaB and interferes with AP-1 binding to DNA . This inhibition leads to a decrease in the production of inflammatory cytokines and other pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to be stable and effective in reducing inflammation and coagulation in both in vitro and in vivo studies . Studies have shown that this compound can maintain its inhibitory effects on serine proteases and inflammatory pathways over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits serine proteases and reduces inflammation without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including bleeding and other coagulation disorders . The LD50 of this compound in rats is 6480 mg/kg, indicating its relative safety at lower doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of serine proteases and the modulation of inflammatory pathways . It interacts with enzymes such as kallikrein, plasmin, and thrombin, as well as cofactors involved in the coagulation cascade . This compound also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and proteins .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with serine proteases and other biomolecules . This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its inhibitory effects on proteases and inflammatory pathways .

Méthodes De Préparation

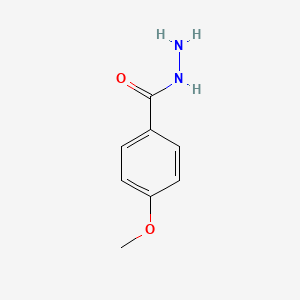

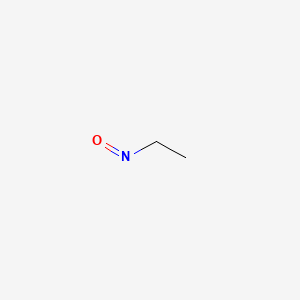

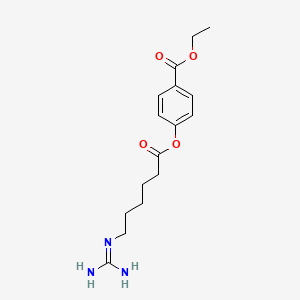

Voies de synthèse et conditions de réaction : Le gabexate est synthétisé par une série de réactions chimiques impliquant l’estérification de dérivés de l’acide benzoïque. Le processus comprend généralement les étapes suivantes :

Estérification : L’éthyl 4-hydroxybenzoate est mis à réagir avec l’acide 6-guanidinohexanoïque en présence d’un agent déshydratant pour former la liaison ester.

Purification : Le produit est purifié par recristallisation ou chromatographie pour obtenir du this compound pur.

Méthodes de production industrielle : La production industrielle de this compound fait souvent appel à des techniques de lyophilisation pour préparer le mésylate de this compound destiné à l’injection. Le processus comprend :

Dissolution : Le mésylate de this compound est dissous dans un solvant approprié, souvent avec du mannitol comme stabilisateur.

Lyophilisation : La solution est lyophilisée pour produire un produit stable, lyophilisé

Analyse Des Réactions Chimiques

Types de réactions : Le gabexate subit diverses réactions chimiques, notamment :

Hydrolyse : Le this compound peut être hydrolysé en ses acides et alcools constitutifs.

Oxydation et réduction : Bien que les réactions d’oxydation et de réduction spécifiques soient moins courantes, le this compound peut participer à des réactions redox dans certaines conditions.

Réactifs et conditions courants :

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l’hydrolyse du this compound.

Oxydation : De forts agents oxydants peuvent oxyder le this compound, bien que ce ne soit pas une réaction typique pour ce composé.

Principaux produits :

Produits d’hydrolyse : Les principaux produits de l’hydrolyse comprennent des dérivés de l’acide benzoïque et des dérivés de l’acide hexanoïque

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition des sérine protéases.

Biologie : Étudié pour son rôle dans la modulation des voies inflammatoires et de la production de cytokines.

Médecine : Principalement utilisé dans le traitement de la pancréatite aiguë, de la coagulation intravasculaire disséminée et comme anticoagulant pendant l’hémodialyse

Industrie : Utilisé dans l’industrie pharmaceutique pour le développement d’agents thérapeutiques ciblant les affections liées aux protéases

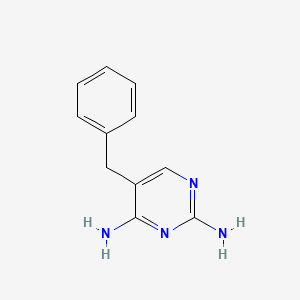

Comparaison Avec Des Composés Similaires

Le gabexate est souvent comparé à d’autres inhibiteurs de la sérine protéase tels que le mésilate de nafamostat. Bien que les deux composés soient utilisés pour traiter des affections similaires, le this compound est unique par son affinité de liaison spécifique et sa gamme d’applications plus large dans les troubles inflammatoires et de la coagulation .

Composés similaires :

Mésilate de nafamostat : Un autre inhibiteur de la sérine protéase utilisé dans des conditions médicales similaires.

Sepimostat : Un composé structurellement apparenté ayant des effets inhibiteurs similaires sur les sérine protéases.

Les propriétés uniques et la large gamme d’applications du this compound en font un composé précieux en recherche et en milieu clinique.

Propriétés

IUPAC Name |

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYIDJEEQRWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56974-61-9 (monomethanesulfonate) | |

| Record name | Gabexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048566 | |

| Record name | Gabexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |

| Record name | Gabexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

39492-01-8 | |

| Record name | Gabexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabexate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gabexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABEXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

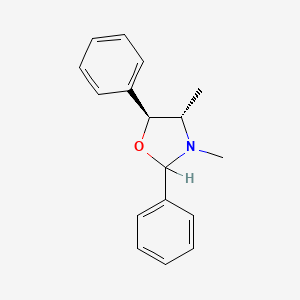

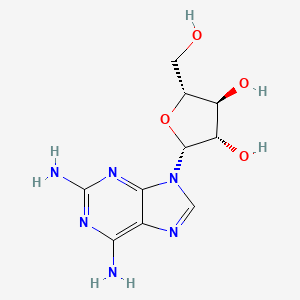

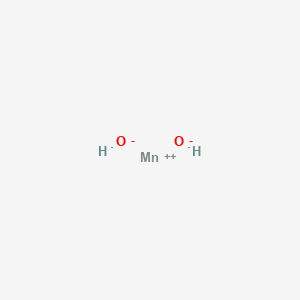

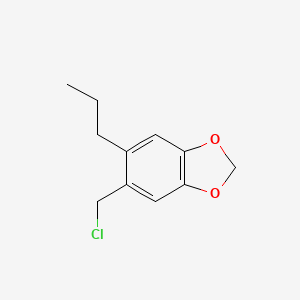

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.